N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Description
This compound consists of three distinct structural elements:
- Biotin core: The hexahydrothieno[3,4-d]imidazol-4-yl moiety is a biotin analog, a vitamin essential for carboxylase enzymes and widely used in biochemical assays for affinity binding .
- PEG linker: A tetraethylene glycol (PEG) chain provides hydrophilicity, flexibility, and reduced steric hindrance in bioconjugation applications .
- Azide terminal group: The azide enables bioorthogonal click chemistry (e.g., CuAAC with alkynes) for site-specific modifications .
Key applications include proteomics (e.g., chemoselective capture of cysteine-containing peptides) and targeted drug delivery systems .
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHVEYAPUNCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azido-PEG Amine Intermediate
The key intermediate for the final compound is 2-[2-(2-azidoethoxy)ethoxy]ethanamine , which provides the azide-terminated PEG chain with a terminal amine for amide coupling.
| Step | Reactants & Conditions | Product & Yield | Notes |
|---|---|---|---|
| 1 | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride + Sodium iodide + Sodium azide in water, stirred 48 h at 50 °C | 2-[2-(2-azidoethoxy)ethoxy]ethanol (90.1% yield) | Azide substitution of chloride with NaN3 |
| 2 | 2-[2-(2-azidoethoxy)ethoxy]ethanol + p-Toluenesulfonyl chloride (TsCl) + 6 M NaOH at 0 °C to room temp, nitrogen atmosphere | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (98.6% yield) | Tosylation activates hydroxyl for amination |
| 3 | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate + Ammonia solution (28%) in THF, stirred 96 h at 40 °C | 2-[2-(2-azidoethoxy)ethoxy]ethanamine (58.8% yield) | Nucleophilic substitution by ammonia to form amine |
This synthetic route is well-documented and allows for efficient production of the azido-PEG amine intermediate with good yields and purity.
Synthesis of the Biotin-Pentanamide Moiety
The biotin portion is derived from (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid or its activated derivatives.
- The pentanamide linkage is formed by coupling the carboxyl group of the biotin derivative with the amine of the azido-PEG intermediate.
- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) often with additives like HOBt or NHS for activation.
- The reaction is carried out under mild conditions in solvents like DMF or DMSO to preserve functional groups.
Final Coupling to Form N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- The azido-PEG amine and biotin pentanoic acid derivative are reacted to form the amide bond.
- Purification is typically performed by chromatography (e.g., reverse-phase HPLC) to isolate the pure conjugate.
- Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.
Analytical Data and Characterization
| Analytical Method | Observations / Data |
|---|---|
| 1H NMR | Signals corresponding to biotin ring protons, PEG methylene protons, and azidoethoxy chain confirmed in CDCl3 or DMSO-d6 |
| Mass Spectrometry | Molecular ion peak consistent with C18H32N6O5S (m/z ~ 444.5) |
| IR Spectroscopy | Azide stretch peak around 2100 cm^-1, amide carbonyl at ~1650 cm^-1 |
| Melting Point | Approximately 110 °C (reported for Biotin-PEG3-azide) |
Research Discoveries and Applications
- The azido-PEG-biotin compound is a versatile linker in PROTACs (Proteolysis Targeting Chimeras) , enabling conjugation to target proteins and E3 ligases.
- It is used in antibody-drug conjugate (ADC) synthesis for targeted delivery.
- The azide group facilitates click chemistry for bioconjugation with alkyne-modified molecules, enabling fluorescent labeling or immobilization.
- The PEG linker imparts water solubility and reduces steric hindrance in biological systems.
Summary Table of Preparation Steps
Professional Notes
- The preparation requires careful control of reaction conditions, especially temperature and atmosphere (nitrogen) during tosylation to avoid side reactions.
- Azide safety precautions must be observed due to potential explosiveness of azide compounds.
- Purification steps are critical to remove unreacted azides and tosylates.
- The stereochemistry of the biotin moiety is preserved throughout to maintain biological activity.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains three primary reactive components:
-
Azide group (-N₃)
-
Amide linkage (-CO-NH-)
-
Thieno[3,4-d]imidazol ring system
-
Ethylene glycol (PEG) chains
Azide Group Reactivity
The terminal azide group is highly reactive in click chemistry , particularly in the Huisgen cycloaddition reaction with alkynes to form stable triazoles. This reaction is catalyzed by copper(I) salts (e.g., CuSO₄) under aqueous conditions, making it ideal for bioconjugation and material science applications .
Amide Hydrolysis
The pentanamide group undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the corresponding carboxylic acid. This reaction is reversible and influenced by temperature and solvent polarity .
Thieno[3,4-d]imidazol Reactivity
The fused thieno[3,4-d]imidazol ring system is electron-rich due to the imidazole nitrogen, enabling electrophilic substitution reactions (e.g., bromination, nitration). The hexahydro structure may reduce reactivity compared to non-fused analogs, requiring harsher conditions .
PEG Chain Interactions
The triethylene glycol (PEG) chains enhance water solubility and can participate in non-covalent interactions (e.g., hydrogen bonding) or serve as spacers in bioconjugate chemistry .
Reaction Pathways and Conditions
Structural and Functional Comparisons
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the hexahydrothieno[3,4-d]imidazole moiety may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Features of Biotin Derivatives
Key Observations :
- The PEG-azide linker in the target compound enhances solubility (e.g., 0.6 g/L in water for similar compounds ) and enables modular conjugation.
- Amine-terminated analogs (e.g., N-(2-aminoethyl) derivatives) are used in EDC/NHS coupling but lack bioorthogonality .
- Shorter linkers (e.g., methoxyphenyl in ) limit applications to small-molecule drug scaffolds .
Physicochemical Properties
Table 2: Physicochemical Data
Key Findings :
Key Insights :
Table 4: Application-Specific Performance
Biological Activity
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with potential biological applications. This article reviews its synthesis, biological activity, and relevant studies to provide insights into its pharmacological properties.
The compound's molecular formula is , and it has a molecular weight of 427.29 g/mol. It exhibits slight solubility in chloroform and methanol but is more soluble in DMSO .
Synthesis
The synthesis of the compound involves multiple steps that include the derivatization of azidoethoxy groups and thienoimidazole moieties. A notable synthetic route includes using 2-azidoethanol derivatives as key intermediates. This approach allows for the introduction of various functional groups that enhance biological activity .
Research indicates that compounds similar to this compound may interact with estrogen receptors (ERs), particularly ERα. The binding affinity for these receptors can influence cellular proliferation in cancer models. For example, analogs have demonstrated varying degrees of agonistic and antagonistic activity depending on their structural modifications .
Case Studies
- Estrogen Receptor Modulation : In a study evaluating the effects of various estradiol analogs, it was found that modifications at the 11β position could switch the compound's role from an agonist to an antagonist. This suggests that similar modifications in this compound might yield compounds with selective ER modulation capabilities .
- Anticancer Activity : A recent investigation into biguanide-PROTACs revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects in pancreatic cancer cells. The mechanism involved AMPK activation and mitochondrial protein degradation pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H27N4O6Br |
| Molecular Weight | 427.29 g/mol |
| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |
| CAS Number | 1415800-37-1 |
| Biological Activity | Findings |
|---|---|
| Estrogen Receptor Binding | High relative binding affinity observed |
| Antiproliferative Effects | Significant inhibition in cancer cell lines |
Q & A
Q. What are the critical steps for synthesizing the compound with high yield and purity?
Methodological Answer:
- Reagent Selection : Use mercury(II) perchlorate tetrahydrate for efficient deprotection of thiol groups, as demonstrated in multi-step syntheses of structurally related biotinylated compounds .
- Purification : Silica gel chromatography with eluents like CHCl-MeOH (8:1 or 9:1) is effective for isolating intermediates and final products. Yields ≥69% are achievable with optimized gradients .
- Validation : Confirm purity via mass spectrometry (e.g., ESI-MS) and H-NMR. For example, a mass accuracy of ±0.05 Da (calcd. 643.28 vs. found 643.33) ensures structural fidelity .
Q. How can spectroscopic methods validate the compound’s structural integrity?
Methodological Answer:
- H-NMR : Monitor characteristic peaks, such as the biotin moiety’s hexahydrothienoimidazolone protons (δ ~4.3–4.5 ppm) and azido-PEG chain resonances (δ ~3.5–3.7 ppm) .
- HRMS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., CHNOS requires 643.28 Da; observed 643.33 Da) .
- FT-IR : Detect the azide stretch (~2100 cm) and amide carbonyl (~1650 cm) for functional group verification.
Advanced Research Questions
Q. How can this compound be functionalized as a biotinylated probe for studying protein interactions?
Methodological Answer:
- Click Chemistry : Utilize the terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach alkyne-modified ligands or fluorophores. This enables site-specific conjugation for pull-down assays .
- Biotin-Avidin Capture : Leverage the biotin moiety (2-oxohexahydrothienoimidazole) for streptavidin-based enrichment in proteomic studies. For example, Lin et al. used a similar biotinylated tag to isolate cysteine-containing peptides in human colon carcinoma cells .
- Quantitative Analysis : Combine with SILAC (stable isotope labeling by amino acids in cell culture) for comparative proteomics, ensuring low-abundance protein detection .
Q. What strategies resolve reactivity discrepancies in chemoselective applications?
Methodological Answer:
- Competitive Substrate Screening : Test the compound’s azide reactivity against alternative nucleophiles (e.g., thiols or amines) under varying pH conditions. Adjust reaction buffers (e.g., PBS vs. Tris-HCl) to optimize selectivity .
- Stability Profiling : Monitor degradation in aqueous solutions via LC-MS. For azido-PEG chains, storage at -20°C in anhydrous DMSO minimizes hydrolysis .
- Theoretical Modeling : Use density functional theory (DFT) to predict azide activation barriers, aligning experimental outcomes with computational insights (e.g., bond dissociation energies for N-PEG intermediates) .
Q. How can the compound’s PEG spacer influence its performance in biological systems?
Methodological Answer:
- Solubility Enhancement : The tetraethylene glycol (PEG) chain improves aqueous solubility, critical for in vitro assays. Compare logP values (e.g., calculated vs. experimental) to assess hydrophilicity .
- Reduced Non-Specific Binding : PEG spacers minimize hydrophobic interactions with non-target proteins, as shown in polymer-based blocking agents for immunochemical analyses .
- Steric Effects : Optimize PEG length (e.g., PEG vs. PEG) to balance probe accessibility and steric hindrance during target binding. Empirical testing with surface plasmon resonance (SPR) can quantify affinity changes .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields?
Methodological Answer:
- Parameter Optimization : Replicate reactions with controlled humidity (≤30% RH) and inert atmospheres (N/Ar) to mitigate azide degradation. For example, mercury(II) perchlorate-mediated steps are sensitive to moisture .
- Alternative Catalysts : Compare yields using DCC/DMAP vs. HATU/DIPEA for amide bond formation. HATU may improve coupling efficiency (>80%) in polar aprotic solvents like DMF .
- Batch Analysis : Use HPLC to identify impurities (e.g., unreacted biotin or PEG derivatives) that reduce apparent yields. Repurification via reverse-phase chromatography can recover >95% purity .
Application-Specific Methodologies
Q. What protocols enable the compound’s use in photoaffinity labeling?
Methodological Answer:
- Photoactivatable Groups : Substitute the azide with a diazirine or benzophenone moiety via post-synthetic modification. For example, UV irradiation (365 nm) activates diazirines for covalent crosslinking with proximal biomolecules .
- Target Identification : Combine with SILAC and LC-MS/MS to identify binding partners in complex mixtures, as demonstrated in fluorophosphonate probe studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
